T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

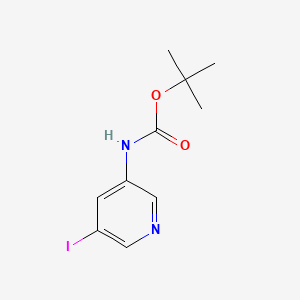

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE is a chemical compound with the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol It is a derivative of pyridine, featuring an iodine atom at the 5-position and a tert-butyl carbamate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for tert-butyl (5-iodopyridin-3-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl (5-azidopyridin-3-yl)carbamate, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The iodine atom and the tert-butyl carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in catalytic processes or interacting with biological macromolecules in medicinal chemistry applications .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (5-bromopyridin-3-yl)carbamate

- Tert-butyl (5-chloropyridin-3-yl)carbamate

- Tert-butyl (5-fluoropyridin-3-yl)carbamate

Uniqueness

T-BUTYL (5-IODOPYRIDIN-3-YL)CARBAMATE is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and the ability to participate in specific coupling reactions. The tert-butyl carbamate group also enhances its stability and solubility, making it a valuable compound in various research applications .

Biological Activity

T-Butyl (5-iodopyridin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, with a molecular formula of C10H13IN2O2, is characterized by the presence of a pyridine ring substituted with an iodine atom, which is known to enhance biological activity through various mechanisms.

- Molecular Weight : 320.13 g/mol

- CAS Number : 375853-79-5

- Structure : The compound consists of a t-butyl group attached to a carbamate functional group and a 5-iodopyridine moiety.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound may function as an inhibitor or modulator of certain enzymes, thereby affecting various biochemical pathways. Notably, the presence of the iodine atom can enhance lipophilicity and facilitate interactions with cellular targets.

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. A study highlighted its effectiveness in inducing apoptosis in cancer cell lines, suggesting that it may interfere with critical signaling pathways involved in cell survival and proliferation. The compound demonstrated cytotoxic effects comparable to established anticancer agents, indicating its potential as a therapeutic candidate in cancer treatment .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, it was observed to inhibit IKKβ, a kinase implicated in inflammatory responses and cancer cell survival. This inhibition can lead to reduced NF-κB signaling, which is often upregulated in various cancers, thereby promoting tumor growth and resistance to therapy .

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Its structural features allow it to interact with receptors involved in neurodegenerative diseases, potentially offering benefits in conditions such as Alzheimer's disease through dual cholinesterase inhibition and antioxidant effects .

Case Studies

Several case studies have explored the biological effects of this compound:

Properties

IUPAC Name |

tert-butyl N-(5-iodopyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJSMUHCDSOSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672221 |

Source

|

| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857266-59-2 |

Source

|

| Record name | tert-Butyl (5-iodopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.